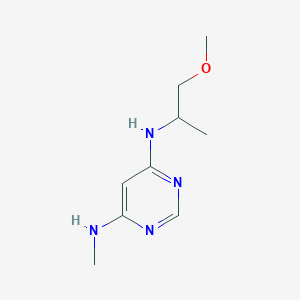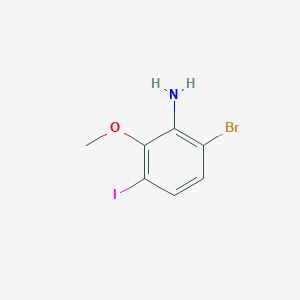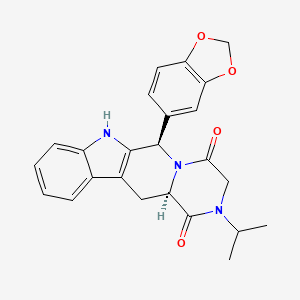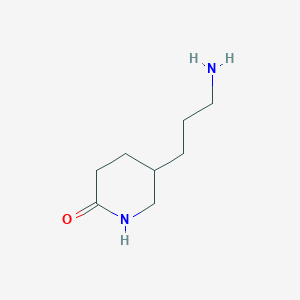
5-(3-Aminopropyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a piperidine ring substituted with an aminopropyl group at the 5-position and a ketone group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of a base-free Pd(DMSO)2(TFA)2 catalyst for the Wacker-type aerobic oxidative cyclization of alkenes .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine over molybdenum disulfide catalysts . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary alcohols
Substitution: Various substituted piperidinones
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antiproliferative activity.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tubulin polymerization, leading to antiproliferative effects . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
5-(3-Aminopropyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11) |
Clave InChI |
FRGKQCIHRCRHAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



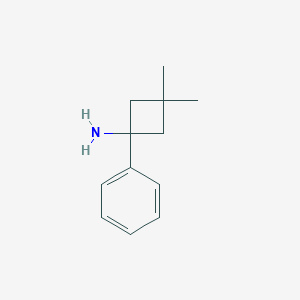
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)

![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
